molecular formula C11H25NOSi B13864462 Tert-butyl-dimethyl-piperidin-1-yloxysilane

Tert-butyl-dimethyl-piperidin-1-yloxysilane

Cat. No.: B13864462
M. Wt: 215.41 g/mol
InChI Key: LAKLLEOEDXTNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-dimethyl-piperidin-1-yloxysilane is a chemical compound that features a piperidine ring bonded to a tert-butyl group and a dimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-piperidin-1-yloxysilane typically involves the reaction of piperidine derivatives with tert-butyl and dimethylsilyl reagents. One common method involves the use of tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-piperidin-1-yloxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl-dimethyl-piperidin-1-yloxysilane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-piperidin-1-yloxysilane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl-4-(tosyloxy)methylpiperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • (1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline

Uniqueness

Tert-butyl-dimethyl-piperidin-1-yloxysilane is unique due to its combination of a piperidine ring with both tert-butyl and dimethylsilyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

tert-butyl-dimethyl-piperidin-1-yloxysilane

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-12-9-7-6-8-10-12/h6-10H2,1-5H3

InChI Key

LAKLLEOEDXTNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)ON1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.